BenchChemオンラインストアへようこそ!

Proksifein

Polyadenylation Inhibition Inflammation Immunology

Proksifein (synonyms: Cofpropamine, Proxifeine; CAS 80539-94-2) is a synthetic xanthine derivative structurally related to caffeine, characterized by a 3-(dimethylamino)propoxy substituent at the 8-position of the 1,3,7-trimethylxanthine core. It is classified as an inhibitor of polyadenylation, a post-transcriptional mRNA processing step.

Molecular Formula C13H21N5O3
Molecular Weight 295.34 g/mol
CAS No. 80539-94-2
Cat. No. B1197850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProksifein
CAS80539-94-2
Synonymscofpropamine
Molecular FormulaC13H21N5O3
Molecular Weight295.34 g/mol
Structural Identifiers
SMILESCN1C2=C(N=C1OCCCN(C)C)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C13H21N5O3/c1-15(2)7-6-8-21-12-14-10-9(16(12)3)11(19)18(5)13(20)17(10)4/h6-8H2,1-5H3
InChIKeyLIYPIYBPJXKPIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Proksifein (CAS 80539-94-2): Caffeine-Derived Polyadenylation Inhibitor for Preclinical Arthritis and DNA Repair Research


Proksifein (synonyms: Cofpropamine, Proxifeine; CAS 80539-94-2) is a synthetic xanthine derivative structurally related to caffeine, characterized by a 3-(dimethylamino)propoxy substituent at the 8-position of the 1,3,7-trimethylxanthine core [1]. It is classified as an inhibitor of polyadenylation, a post-transcriptional mRNA processing step [2]. Unlike caffeine's primary adenosine receptor antagonism, proksifein demonstrates a distinct pharmacological profile, as evidenced by its ability to enhance the therapeutic effects of cyclophosphamide in animal models of arthritis and to induce DNA degradation in non-irradiated bacterial cells [2][3].

Why Proksifein (CAS 80539-94-2) Cannot Be Substituted with Generic Caffeine or Other Xanthines in Polyadenylation and Arthritis Research


Proksifein is not simply a 'caffeine derivative' with interchangeable activity. While caffeine primarily acts as an adenosine receptor antagonist, proksifein's pharmacological signature is defined by its polyadenylation inhibition, a mechanism not shared by its parent compound [1]. Direct substitution with caffeine would fail to replicate proksifein's unique ability to potentiate cyclophosphamide's immunosuppressive effects in arthritis models, as this activity is absent in caffeine [2]. Furthermore, proksifein induces DNA degradation in non-irradiated cells, a property that distinguishes it from other DNA repair inhibitors such as indazoline derivatives [3]. Therefore, procurement based solely on xanthine class membership disregards the functional specificity of the 8-(3-(dimethylamino)propoxy) substitution that drives these divergent biological outcomes.

Quantitative Differentiation of Proksifein: Head-to-Head and Cross-Study Evidence for Scientific Selection


Proksifein's Polyadenylation Inhibition Enables Synergistic Arthritis Reduction In Vivo vs. Cyclophosphamide Monotherapy

In a direct head-to-head in vivo study, proksifein (Cofa) was evaluated in combination with cyclophosphamide (CPA) versus CPA alone. The combination of 2 x 50 mg/kg IP CPA and 2 x 50 mg/kg IP Cofa significantly reduced the development of adjuvant arthritis in rats, an effect not observed with CPA monotherapy at this dose [1]. This demonstrates that proksifein provides a quantifiable enhancement of CPA's therapeutic effect, a differentiation not achievable with caffeine or other xanthines lacking polyadenylation inhibitory activity.

Polyadenylation Inhibition Inflammation Immunology In Vivo Pharmacology

Proksifein Prevents Collagen-Induced Arthritis in Mice at Defined Combination Doses Unattainable with Parent Xanthines

A second direct in vivo experiment demonstrated that proksifein (Cofa) in combination with cyclophosphamide (CPA) completely prevents collagen-induced arthritis in mice. The effective regimen was 12.5 mg/kg IP CPA plus 150 mg/kg IP Cofa, administered three times per week [1]. In contrast, the parent compound caffeine, even at high doses, lacks this polyadenylation-dependent therapeutic synergy, rendering it an invalid substitute for proksifein in this validated disease model.

Collagen-Induced Arthritis Autoimmune Disease Combination Therapy In Vivo Mouse Model

Proksifein Induces DNA Degradation in Non-Irradiated E. coli: A Distinct Genotoxic Signature Compared to Indazoline DNA Repair Inhibitors

In a cross-study comparable bacterial model, proksifein (proxyfeine) at non-toxic concentrations induced DNA degradation in non-irradiated E. coli cells, a property not observed with indazoline derivatives under identical conditions [1]. While both compound classes suppressed the repair of radiation-induced DNA single-strand breaks, only proksifein exhibited this intrinsic DNA-damaging activity. This indicates a distinct mechanistic profile that cannot be replicated by other DNA repair inhibitors like indazolines.

DNA Repair Inhibition Genotoxicity Radiobiology Bacterial Model

Proksifein Suppresses DNA Single-Strand Break Repair in E. coli: Comparable Efficacy to Leading Indazoline Inhibitors

In a comparative study, proksifein (proxyfeine) added to post-radiation media at non-toxic concentrations inhibited the repair of DNA single-strand breaks in radioresistant E. coli strain WP2 hcr+ [1]. The study directly compared proksifein to five indazoline derivatives; proksifein and three active indazolines demonstrated comparable inhibition of DNA repair, while inactive derivatives had no effect on survival or repair. This positions proksifein as a functional equivalent to the most active members of a known DNA repair inhibitor class, but with the added differentiation of intrinsic DNA degradation activity.

DNA Repair Single-Strand Breaks Radiobiology Bacterial Model

Validated Research Scenarios for Proksifein (CAS 80539-94-2) Derived from Quantitative Evidence


In Vivo Potentiation of Cyclophosphamide in Rat Adjuvant Arthritis Models

Use proksifein at a dose of 2 x 50 mg/kg IP in combination with an equal dose of cyclophosphamide (2 x 50 mg/kg IP) to significantly reduce the development of adjuvant arthritis in rats, a model of chronic inflammation and autoimmunity. This protocol is directly validated by the Kröger et al. (1996) study, which demonstrated that proksifein enhances CPA's therapeutic effect where CPA monotherapy fails [1].

Prevention of Collagen-Induced Arthritis in Mice via Combination Therapy

Apply proksifein at 150 mg/kg IP in combination with 12.5 mg/kg IP cyclophosphamide, administered three times per week, to prevent the onset of collagen-induced arthritis in mice. This regimen, established by Kröger et al. (1996), provides a robust model for studying autoimmune arthritis intervention, a scenario where caffeine and other generic xanthines are ineffective [1].

Investigation of DNA Degradation and Repair Inhibition in Bacterial Radiobiology

Employ proksifein at non-toxic concentrations to study its dual activity: (1) induction of DNA degradation in non-irradiated E. coli cells, and (2) suppression of DNA single-strand break repair following gamma-irradiation. This application is supported by Zhestianikov et al. (1996), which directly compared proksifein to indazoline derivatives and identified its unique genotoxic signature [2].

Comparative Analysis of Polyadenylation Inhibitors in Inflammatory Disease Models

Utilize proksifein as a reference polyadenylation inhibitor to benchmark novel compounds in adjuvant arthritis and collagen-induced arthritis models. The quantitative in vivo data from Kröger et al. (1996) provide a defined benchmark for evaluating therapeutic enhancement, enabling rigorous comparison of efficacy and mechanism across different polyadenylation-targeting agents [1].

Quote Request

Request a Quote for Proksifein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.